Hydroxydip-tolylborane Hydroxydip-tolylborane
Brand Name: Vulcanchem
CAS No.: 66117-64-4
VCID: VC2454272
InChI: InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3
SMILES: B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O
Molecular Formula: C14H15BO
Molecular Weight: 210.08 g/mol

Hydroxydip-tolylborane

CAS No.: 66117-64-4

Cat. No.: VC2454272

Molecular Formula: C14H15BO

Molecular Weight: 210.08 g/mol

* For research use only. Not for human or veterinary use.

Hydroxydip-tolylborane - 66117-64-4

Specification

CAS No. 66117-64-4
Molecular Formula C14H15BO
Molecular Weight 210.08 g/mol
IUPAC Name bis(4-methylphenyl)borinic acid
Standard InChI InChI=1S/C14H15BO/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,16H,1-2H3
Standard InChI Key ZJHMSSYDWCPSFN-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O
Canonical SMILES B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)O

Introduction

Chemical Identity and Properties

Nomenclature and Identification

Hydroxydip-tolylborane is known by several synonyms in scientific literature and chemical databases. The compound is formally identified by its CAS number 66117-64-4 and presents as bis(4-methylphenyl)borinic acid in IUPAC nomenclature . Additional names include hydroxydi-p-tolylborane, bis(4-tolyl)boronic acid, and di-p-tolylborinic acid . These various identifiers reflect the compound's structure, with "p-tolyl" or "4-methylphenyl" indicating the position of the methyl groups on the aromatic rings attached to the boron atom.

The systematic classification and identification of this compound are essential for consistent research reporting and chemical database indexing. The availability of multiple nomenclature systems ensures that researchers can accurately identify and reference the compound across different scientific contexts and applications.

Structural and Physical Characteristics

Hydroxydip-tolylborane possesses a well-defined molecular structure with the formula C14H15BO and a molecular weight of 210.08 g/mol . The compound's structure consists of a central boron atom bonded to two p-tolyl groups and a hydroxyl group. This arrangement gives the molecule its characteristic reactivity and properties.

Table 1: Physical and Chemical Properties of Hydroxydip-tolylborane

PropertyValueSource
Molecular FormulaC14H15BO
Molecular Weight210.08 g/mol
CAS Number66117-64-4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count2
Topological Polar Surface Area20.2 Ų
Exact Mass210.1215953 Da
Complexity181

The structural features of hydroxydip-tolylborane, particularly the empty p-orbital on the boron atom, contribute significantly to its chemical behavior and potential applications. The presence of the hydroxyl group enables hydrogen bonding interactions, which can influence reaction pathways and molecular recognition processes. The p-tolyl groups provide steric effects and electronic influences that further modify the compound's reactivity profile.

Synthesis and Chemical Reactivity

Chemical Reactivity and Mechanisms

Hydroxydip-tolylborane exhibits distinctive reactivity patterns that stem from its structural features. Most notably, it can function as a Lewis acid due to the empty p-orbital on the boron atom, enabling it to accept electron pairs from Lewis bases. This property makes it valuable in various organic reactions, including Friedel-Crafts reactions and Diels-Alder cyclizations, where it can catalyze or facilitate bond-forming processes.

The hydroxyl group in hydroxydip-tolylborane can participate in hydrogen bonding interactions, which can influence reaction directionality and efficiency. This dual functionality—Lewis acidity and hydrogen bonding capability—provides hydroxydip-tolylborane with versatile chemical behavior that can be harnessed in different synthetic contexts.

Studies on the interactions of hydroxydip-tolylborane with other compounds reveal its ability to form stable complexes with Lewis bases. These interactions are essential for understanding its reactivity and potential applications in catalysis and material science. The formation of adducts can significantly alter the electronic properties of both the boron compound and its interaction partners, leading to unique reactivity patterns and potential catalytic applications.

Comparative Analysis with Related Compounds

Structural and Functional Similarities

Hydroxydip-tolylborane shares structural and functional similarities with other organoboron compounds, such as tris(pentafluorophenyl)borane and di(o-tolyl)borane. These similarities are primarily related to the boron-centered structure, though specific functional groups and steric effects differ among these compounds. Understanding these structural relationships can provide insights into the reactivity patterns and potential applications of hydroxydip-tolylborane.

The comparative analysis of hydroxydip-tolylborane with related compounds can help researchers predict its behavior in various contexts and guide the development of new applications. By leveraging knowledge about similar compounds with more extensively studied properties, researchers can formulate hypotheses about the potential behavior and applications of hydroxydip-tolylborane.

Distinctive Features and Advantages

Despite similarities with other organoboron compounds, hydroxydip-tolylborane possesses distinctive features that may offer advantages in specific applications. The presence of p-tolyl groups, as opposed to other aromatic substituents, can influence the compound's solubility, reactivity, and biological interactions. Additionally, the hydroxyl group provides hydrogen bonding capability that may be absent or different in related compounds.

These distinctive features could confer specific advantages in catalytic applications, materials science, or biological contexts. For example, the specific electronic and steric properties of the p-tolyl groups might enable selective interactions with certain substrates or biological targets, potentially leading to unique applications that cannot be achieved with other organoboron compounds.

Applications in Organic Synthesis and Material Science

Catalytic Applications

The Lewis acidic nature of hydroxydip-tolylborane makes it potentially valuable in catalytic applications. Its ability to accept electron pairs from Lewis bases can facilitate various organic transformations, including Friedel-Crafts reactions and Diels-Alder cyclizations. These catalytic applications leverage the unique electronic properties of the boron center to activate substrates and promote reaction pathways that might otherwise be kinetically unfavorable.

The development of catalytic methodologies based on hydroxydip-tolylborane could contribute to more efficient and selective synthetic processes in organic chemistry. The specific catalytic properties of this compound might offer advantages over traditional catalysts in certain contexts, potentially leading to new synthetic approaches for complex molecules.

Material Science Applications

Beyond organic synthesis, hydroxydip-tolylborane has potential applications in material science. Organoboron compounds have been utilized in various materials-related contexts, including polymer chemistry, materials with unique electronic properties, and sensing applications. The specific properties of hydroxydip-tolylborane might make it suitable for specialized materials applications that leverage its Lewis acidity, hydrogen bonding capability, or other distinctive features.

Potential material science applications could include the development of functional materials with specific responsive properties, materials for electronic or optical applications, or components of composite materials with enhanced characteristics. The exploration of these applications represents an important direction for future research on hydroxydip-tolylborane.

Current Research Status and Future Directions

Research Limitations and Challenges

Despite the promising potential of hydroxydip-tolylborane, current research faces several limitations and challenges. The scientific literature on this specific compound is relatively limited, with many potential applications still in early exploratory stages. Further studies are needed to fully characterize its mechanisms of action, particularly in biological contexts, and to optimize its synthesis and application in various fields.

Research challenges include the need for more comprehensive studies on structure-activity relationships, detailed mechanistic investigations of its reactions and interactions, and exploration of its behavior in complex biological systems. Addressing these challenges will require interdisciplinary approaches that combine synthetic chemistry, analytical methods, computational modeling, and biological testing.

Future Research Opportunities

The unique properties of hydroxydip-tolylborane present numerous opportunities for future research across multiple disciplines. Potential research directions include:

  • Development of optimized synthetic methodologies for hydroxydip-tolylborane and structural analogs

  • Detailed investigation of catalytic applications in organic synthesis

  • Exploration of structure-activity relationships in biological contexts

  • Development of materials applications leveraging its unique properties

  • Medicinal chemistry investigations focusing on anti-cancer and neurodegenerative disease applications

These research opportunities could lead to significant advances in understanding the fundamental properties of hydroxydip-tolylborane and expanding its practical applications in chemistry, materials science, and medicine.

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